Cas no 94-26-8 (Butylparaben)

Butylparaben is a widely used synthetic ester of p-hydroxybenzoic acid, functioning as an effective antimicrobial preservative in cosmetics, pharmaceuticals, and personal care products. Its primary advantage lies in its broad-spectrum activity against bacteria, yeast, and molds, enhancing product shelf life while maintaining stability. Butylparaben exhibits low toxicity and high compatibility with a variety of formulations, making it a reliable choice for water-based and emulsion systems. Its lipophilic nature allows for efficient penetration in oil-phase products. Regulatory-approved within specified concentration limits, it remains a cost-effective solution for preservation. Proper usage ensures minimal impact on product aesthetics or performance.
Butylparaben structure
Butylparaben structure
Product Name:Butylparaben
CAS No:94-26-8
MF:C11H14O3
MW:194.227063655853
MDL:MFCD00016478
CID:34739
PubChem ID:7184
Update Time:2025-08-26

Butylparaben Chemical and Physical Properties

Names and Identifiers

    • Butyl 4-hydroxybenzoate
    • 4-(butoxycarbonyl)phenol
    • 4-HYDROXYBENZOIC ACID BUTYL ESTER
    • 4-HYDROXYBENZOIC ACID N-BUTYL ESTER
    • butoben
    • BUTYL CHEMOSEPT
    • BUTYLPARABEN
    • butyl parabens
    • BUTYL PARASEPT
    • BUTYL P-HYDROXYBENZOATE
    • FEMA 2203
    • N-BUTYL 4-HYDROXYBENZOATE
    • N-BUTYLPARABEN
    • N-BUTYL P-HYDROXYBENZOATE
    • P-HYDROXYBENZOIC ACID BUTYL ESTER
    • P-HYDROXYBENZOIC ACID N-BUTYL ESTER
    • 4-hydroxy-benzoicacibutylester
    • 4-Hydroxybenzoicaicdbutylester
    • Aseptoform Butyl
    • Butyl 4-Hydroxybenzoate [for Biochemical Research]
    • Butyl 4-​Hydroxybenzoate (Butyl Paraben)
    • BUTYL-P-HYDROXYBENZOATE (RG)
    • 4-hydroxybenzoic acid-n-butyl ester
    • butyl para-hydroxybenzoate
    • Butyl parahydroxybenzoate
    • Butyl parasept
    • butylbutex
    • Lexgard B
    • n-butyl para-hydroxybenzoate
    • Nipabutyl
    • Nipagin
    • preservalb
    • solbrolb
    • SPF
    • tegoseptb
    • Butyl paraben
    • Butyl tegosept
    • Butyl butex
    • Tegosept Butyl
    • Preserval B
    • Tegosept B
    • Solbrol B
    • Butyl-Parasept
    • n-Butyl parahydroxybenzoate
    • Benzoic acid, 4-hydroxy-, butyl ester
    • n-Butyl hydroxybenzoate
    • n-Butyl-p-hydroxybenzoate
    • Butylparaben [USAN]
    • Caswell No. 13
    • Benzoic acid, p-hydroxy-, butyl ester (6CI, 8CI)
    • Mekkings B
    • Mekkins B
    • NSC 13164
    • NSC 8475
    • Butyl Hydroxybenzoate
    • MLS000575004
    • MLS002303045
    • SMR000462402
    • MLS002154054
    • Butyl 4-hydroxybenzoate Certified Reference Material
    • Butyl 4-hydroxybenzoate,99%
    • Butyl-p-hydroxybenzoate
    • NSC759303
    • 1ST2512
    • 4-10-00-00375 (Beilstein Handbook Reference)
    • NCGC00016354-07
    • Prestwick2_000894
    • cid_7184
    • BUTYLPARABEN [USP-RS]
    • 4mg9
    • NCGC00091142-02
    • BUTYL PARAHYDROXYBENZOATE [EP MONOGRAPH]
    • BUTYL HYDROXYBENZOATE [WHO-DD]
    • nButyl parahydroxybenzoate
    • NCGC00016354-02
    • nButyl phydroxybenzoate
    • AS-14309
    • Tox21_110393
    • BRD-K08287586-001-03-6
    • BUTYL PARAHYDROXYBENZOATE [JAN]
    • p-Hydroxybenzoic acid, butyl ester
    • NCGC00016354-03
    • nButyl hydroxybenzoate
    • Parasept
    • BUTYL PARAHYDROXYBENZOATE [EP IMPURITY]
    • BUTYL HYDROXYBENZOATE (MART.)
    • F0266-0124
    • Z291799028
    • PROPYL HYDROXYBENZOATE IMPURITY D [EP IMPURITY]
    • 4(Butoxycarbonyl)phenol
    • CAS-94-26-8
    • Butylparaben [NF]
    • ButylParasept
    • NCGC00016354-11
    • NSC-759303
    • DS-010619
    • BUTYLPARABEN [VANDF]
    • Tox21_110393_1
    • Butylparaben (TN)
    • BRD-K08287586-001-14-3
    • N-Butyl-P-Hydroxybenzoate,(S)
    • AC-34535
    • SBI-0206946.P001
    • NCGC00016354-05
    • n-Butyl paraben
    • DTXSID3020209
    • Tox21_300332
    • BUTYLPARABEN [II]
    • NCGC00016354-06
    • NCGC00254294-01
    • Butyl Par asept
    • FEMA Number 2203
    • p-Hydroxy butyl benzoate
    • Butyl 4-?Hydroxybenzoate (Butyl Paraben)
    • pHydroxybenzoic acid butyl ester
    • METHYL PARAHYDROXYBENZOATE IMPURITY D [EP IMPURITY]
    • NSC-8475
    • CS-4783
    • Butyl 4-hydroxybenzoate, >=99%
    • AB00513951
    • Pharmakon1600-01505995
    • SR-01000389296-3
    • Butyl 4-hydroxybenzoate, >=99.0% (GC)
    • B3771
    • BUTYLPARABEN [HSDB]
    • H0210
    • BRD-K08287586-001-08-5
    • HSDB 286
    • BUTYLPARABEN [INCI]
    • p-Hydroxybenzoic butyl ester
    • BUTYLPARABEN (II)
    • Butyl parahydroxybenzoate (TN)
    • NCGC00259334-01
    • HMS3714D10
    • s4584
    • BPBio1_000780
    • Caswell No. 130A
    • Butyl parahydroxybenzoate (JP17)
    • MFCD00016478
    • n-Butyl-paraben
    • 4-Hydroxybenzoic acid, butyl ester
    • Prestwick3_000894
    • Prestwick1_000894
    • CHEBI:88542
    • Butyl 4-hydroxybenzoate, SAJ first grade, >=99.0%
    • W-100204
    • NCGC00016354-04
    • SR-01000389296
    • 4Hydroxybenzoic acid butyl ester
    • BRN 1103741
    • DTXCID90209
    • HMS2097D10
    • BUTYLPARABEN (USP-RS)
    • 27K
    • BUTYL PARAHYDROXYBENZOATE (EP MONOGRAPH)
    • METHYL PARAHYDROXYBENZOATE IMPURITY D (EP IMPURITY)
    • AI3-02930
    • CCRIS 2462
    • HY-B1431
    • BSPBio_000708
    • Butyl parahydroxybenzoate (JP15)
    • BUTYL HYDROXYBENZOATE [MART.]
    • 4-Hydroxybenzoic acid-n-butyl ester 1000 microg/mL in Acetonitrile
    • SCHEMBL3647
    • Butyl 4-Hydroxybenzoate (Butyl Paraben)
    • HMS1570D10
    • CHEMBL459008
    • n-Butyl-4-hydroxybenzoate
    • DB14084
    • Butyl //p//-Hydroxybenzoate
    • BUTYLPARABEN [MI]
    • PROPYL HYDROXYBENZOATE IMPURITY D (EP IMPURITY)
    • BUTYL PARAHYDROXYBENZOATE (EP IMPURITY)
    • Benzoic acid, p-hydroxy-, butyl ester
    • WLN: QR DVO4
    • EPA Pesticide Chemical Code 061205
    • Benzoic acid, phydroxy, butyl ester
    • Butyl 4hydroxybenzoate
    • FEMA No. 2203
    • Butyl 4-?Hydroxybenzoate(Butyl Paraben)
    • SPBio_002917
    • AKOS000121421
    • HMS2094A21
    • BUTYL P-HYDROXY BENZOATE [FHFI]
    • p-Hydroxybenzoic acid, n-butyl ester
    • 94-26-8
    • AB00513951_09
    • Butylparaben (NF)
    • SR-01000389296-1
    • UNII-3QPI1U3FV8
    • butyl p-hydroxy benzoate
    • CCG-213596
    • NCGC00091142-01
    • SY032891
    • D01420
    • Q3302873
    • EINECS 202-318-7
    • NSC-13164
    • BIDD:ER0231
    • HMS2220G15
    • butyl-paraben
    • 3QPI1U3FV8
    • NCGC00016354-01
    • Prestwick0_000894
    • BDBM23448
    • Benzoic acid, 4hydroxy, butyl ester
    • Tox21_201785
    • USEPA/OPP Pesticide Code: 061205
    • HMS3327P04
    • NS00010637
    • NSC8475
    • Butyl phydroxybenzoate
    • EN300-21566
    • Butylparaben
    • MDL: MFCD00016478
    • Inchi: 1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
    • InChI Key: QFOHBWFCKVYLES-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(O)=CC=1)OCCCC
    • BRN: 1103741

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094294304 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.5
  • Surface Charge: 0
  • Tautomer Count: 4
  • Molecular Weight: 194.23

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28
  • Melting Point: 67-70 °C (lit.)
    68-70 °C
  • Boiling Point: 156-157 °C/3.5 mmHg(lit.)
  • Flash Point: 181℃
  • Refractive Index: 1.5115 (estimate)
  • Solubility: Soluble in DMSO, ethyl acetate, methanol.
  • Water Partition Coefficient: <0.1 g/100 mL at 17 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong alkalies.
  • PSA: 46.53000
  • LogP: 2.34910
  • Odor: Odorless
  • Merck: 1584
  • FEMA: 2203
  • Solubility: Soluble in ethanol, acetone, chloroform and diethyl ether, slightly soluble in water and propylene glycol.
  • Vapor Pressure: 2.51X10-4 mm Hg at 25 °C (est)

Butylparaben Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H316-H317
  • Warning Statement: P261-P272-P280-P302+P352+P333+P313+P362+P364-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S24/25
  • RTECS:DH1980000
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Butylparaben Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Butylparaben Pricemore >>

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Butylparaben Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  12 h, reflux
Reference
Glucopyranoside Recognition by Polypyridine-Macrocyclic Receptors Possessing a Wide Cavity with a Flexible Linkage
Inouye, Masahiko; Chiba, Junya; Nakazumi, Hiroyuki, Journal of Organic Chemistry, 1999, 64(22), 8170-8176

Production Method 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1-Butanol ;  30 min, heated
Reference
Synthesis of butyl p-hydroxybenzoate under microwave irradiation
Li, Minyi; Tang, Yuerong, Yingyong Huagong, 2006, 35(2), 128-129

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfamic acid Solvents: 1-Butanol ,  Water ;  3 h, reflux
Reference
Synthesis of n-butyl p-hydroxylbenzoate catalyzed by aminosulfonic acid
Yu, Shanxin; Fang, Zhengfa; Wen, Ruiming, Hunan Wenli Xueyuan Xuebao, 2005, 17(2), 22-23

Production Method 4

Reaction Conditions
1.1 Catalysts: Potassium bisulfate ;  1.5 h, rt
Reference
Synthesis of butyl p-hydroxybenzoate with sulfates as catalysts
Liu, Xiao-lin, Guangzhou Huagong, 2007, 35(4), 40-41

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Method for esterification of carboxylic acids using borates and acid catalysts
, India, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium bisulfate ;  2 h, 110 - 154 °C
Reference
Synthesis of n-butyl p-hydroxybenzoate catalyzed by sodium bisulfate
Yao, Chunfeng; Zeng, Zhijian; Zhao, Guilan, Guangzhou Huagong, 2005, 33(1), 38-39

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfamic acid ;  3.5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, rt
Reference
Synthesis of butyl p-hydroxy benzoate by aminosulfonic acid
Deng, Xuzhong; Zhou, Jiahua; Yang, Huirong; Zhang, Xiaohong; Yin, Guoqiang, Xiangliao Xiangjing Huazhuangpin, 2003, (5), 8-9

Production Method 8

Reaction Conditions
1.1 Catalysts: Benzimidazole Solvents: 1-Butanol ;  reflux
Reference
Method for preparing paraben (p-hydroxybenzoate ester) with high yield and purity
, China, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  36 - 40 h, reflux
Reference
Alkoxycarbonylphenyl 4-alkoxycinnamate liquid crystals with antiparallel packing
Tabassum, Jamila; Aziz, Aftab; Muhammad, Khushi; Tahir, Muhammad Nawaz; Vieira, Andre A. ; et al, Liquid Crystals, 2021, 48(13), 1908-1918

Production Method 10

Reaction Conditions
1.1 2.5 h, 70 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Preparation method of butyl p-hydroxybenzoate
, China, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  3 h, 140 °C
Reference
Efficient synthesis of n-butyl-p-hydroxybenzoate preservative with toluene-4-sulfonic acid as catalyst
Hu, Yu-yuan; Zhang, Ya-dong, Yingyong Huagong, 2014, 43(7), 1285-1287

Production Method 12

Reaction Conditions
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Xylene ;  rt → 110 °C; 3 h, 110 °C
Reference
Synthesis of butyl p-hydroxy benzoate catalyzed by heteropoly acid in ionic liquid
Wang, Yu-can; Meng, Ming-yang; Shi, Quan-da, Jingxi Yu Zhuanyong Huaxuepin, 2008, 16(8), 24-25

Production Method 13

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  2 h, reflux
Reference
Study on catalytic synthesis of p-hydroxybenzoate
Yao, Chun-feng; Zhao, Gui-lan; Gao, Zhi-hong, Yingyong Huagong, 2004, 33(4), 35-36

Production Method 14

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, ethenyl-, polymer with 1,4-diethenylbenzene ;  20 min, 90 °C
Reference
Study on novel technology for green synthesis of butyl paraben
Deng, Bin; Zhang, Ai-hua; Xu, An-wu, Zhongguo Shipin Tianjiaji, 2009, (4), 135-139

Production Method 15

Reaction Conditions
1.1 Catalysts: Potassium bisulfate Solvents: Benzene ;  1.5 h, reflux
Reference
Study on the synthesis of p-hydroxybenzoate catalyzed by potassium bisulfate
Zeng, Yu-cai, Jingxi Yu Zhuanyong Huaxuepin, 2008, 16(10), 24-25

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Preparation of butyl p-hydroxybenzoate
Li, Lingzhen, Huaxue Tongbao, 1989, (2), 38-9

Production Method 17

Reaction Conditions
1.1 Catalysts: Benzyltriethylammonium chloride ,  p-Toluenesulfonic acid (zeolite supported) Solvents: Toluene ;  8 h, reflux
Reference
Method for preparing butyl p-hydroxybenzoate
, China, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate ;  3 h, 125 - 135 °C
Reference
Synthesis of Nipagin Esters Using Acidic Functional Ionic Liquids as Catalysts
Wang, Guohua; Li, Lu; Xie, Congxia; Yu, Shitao; Liu, Fusheng; et al, Synthetic Communications, 2011, 41(7), 945-952

Production Method 19

Reaction Conditions
1.1 Catalysts: Sodium bisulfate ;  28 min, heated
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Reference
Synthesis of n-butyl p-hydroxybenzoate under single-mode focused microwave irradiation
Hou, Jinsong; Li, Lihua; Zhang, Jinsheng, Liaoning Shiyou Huagong Daxue Xuebao, 2005, 25(2), 23-25

Butylparaben Raw materials

Butylparaben Preparation Products

Butylparaben Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:94-26-8)对羟基苯甲酸丁酯
Order Number:LE5748293;LE18327
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:94-26-8)Butylparaben
Order Number:sfd12447
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-26-8)Butylparaben
Order Number:CRN0549
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Email:1197063825@qq.com

Butylparaben Spectrogram

1H NMR JEOL CDCl3
1H NMR
13C NMR Varian CDCl3
13C NMR
GC-MS
GC-MS

Additional information on Butylparaben

Butylparaben (CAS No. 94-26-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Applications

Butylparaben, chemically known by its CAS number 94-26-8, is a widely utilized compound in the chemical and pharmaceutical industries. This paraben derivative, specifically the butyl ester of p-hydroxybenzoic acid, has garnered significant attention due to its multifaceted applications, particularly in the development of preservatives for pharmaceutical formulations and cosmetic products. The compound's efficacy in preventing microbial growth while maintaining stability has made it an indispensable component in various industrial processes.

The chemical structure of Butylparaben consists of a hydrophobic butyl group attached to a hydrophilic p-hydroxybenzoic acid moiety. This unique composition allows it to exhibit excellent solubility in both oil and water-based systems, making it highly versatile for use in diverse formulations. The compound's molecular formula, C10H12O3, underscores its relatively simple yet effective molecular architecture, which contributes to its widespread adoption.

In recent years, research has delved deeper into the mechanisms by which Butylparaben exerts its preservative effects. Studies have highlighted its ability to inhibit the growth of bacteria, fungi, and yeast by disrupting microbial cell membranes and interfering with essential metabolic pathways. This antimicrobial activity is particularly crucial in pharmaceutical settings where product integrity and safety are paramount. The compound's efficacy has been demonstrated across a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

The use of Butylparaben in pharmaceutical formulations extends beyond mere preservation. Emerging research suggests that it may also possess anti-inflammatory and antioxidant properties, which could be leveraged in the development of novel therapeutic agents. For instance, studies have indicated that Butylparaben can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This finding opens up new avenues for exploring its potential role in treating chronic inflammatory conditions.

In the realm of cosmetic science, Butylparaben is equally prominent. Its inclusion in skincare and haircare products helps to extend shelf life while maintaining product efficacy. The compound's compatibility with other cosmetic ingredients makes it an ideal choice for formulators seeking to enhance product stability without compromising on performance. Furthermore, its low toxicity profile has led to its approval by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for use in consumer products.

The synthesis of Butylparaben typically involves the esterification of p-hydroxybenzoic acid with butanol under acidic conditions. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of an ester bond between the hydroxyl group of p-hydroxybenzoic acid and the butanol molecule. The reaction mixture is then neutralized, and the product is purified through techniques such as recrystallization or distillation to achieve high purity levels suitable for industrial applications.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for producing Butylparaben. One such approach involves using enzymatic catalysts instead of traditional chemical acids. Enzymes like lipases have shown promise in facilitating esterification reactions under milder conditions, thereby reducing energy consumption and minimizing waste generation. These eco-friendly methodologies align with global efforts to promote sustainable industrial practices.

The safety profile of Butylparaben has been extensively studied over the years. Multiple toxicological assessments have been conducted to evaluate its potential health effects upon exposure. These studies have consistently shown that Butylparaben is well-tolerated when used at concentrations typically found in consumer products. However, concerns regarding potential endocrine-disrupting effects have led to ongoing research to better understand its long-term impacts on human health.

In conclusion, Butylparaben (CAS No. 94-26-8) remains a cornerstone compound in both pharmaceutical and cosmetic industries due to its effective antimicrobial properties and versatility in formulation design. Its ability to extend product shelf life while maintaining stability makes it an invaluable ingredient for numerous applications. As research continues to uncover new potential uses and refine production methods, Butylparaben is poised to remain a key player in the chemical and pharmaceutical landscapes for years to come.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-26-8)对羟基苯甲酸丁酯
LE5748293;LE18327
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94-26-8)Butylparaben
sfd12447
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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